Favipiravir vs. Remdesivir and Chloroquine: In Vitro Anti-SARS-CoV-2 EC50 Comparison
In Vero E6 cells infected with SARS-CoV-2 (MOI = 0.05), favipiravir demonstrated an EC50 of 61.88 μM, which is substantially higher (indicating lower potency) than remdesivir (EC50 = 0.77 μM) and chloroquine (EC50 = 1.13 μM) [1]. This quantitative difference defines favipiravir's position as a less potent option against SARS-CoV-2 in vitro, requiring higher concentrations for antiviral effect.
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 61.88 μM |
| Comparator Or Baseline | Remdesivir EC50 = 0.77 μM; Chloroquine EC50 = 1.13 μM |
| Quantified Difference | Favipiravir EC50 is 80.4-fold higher than remdesivir; 54.8-fold higher than chloroquine |
| Conditions | Vero E6 cells; SARS-CoV-2 infection (MOI = 0.05); assay readout at 48 h post-infection |
Why This Matters
This direct comparative data informs SARS-CoV-2 antiviral selection, indicating that remdesivir is significantly more potent in vitro, while favipiravir's higher EC50 may necessitate escalated dosing regimens for COVID-19 applications.
- [1] Wang M, Cao R, Zhang L, Yang X, Liu J, Xu M, Shi Z, Hu Z, Zhong W, Xiao G. Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Res. 2020;30(3):269-271. View Source
